![molecular formula C23H20O2S B14207906 5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one CAS No. 823213-91-8](/img/structure/B14207906.png)
5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one is an organic compound that belongs to the class of oxolanes This compound is characterized by the presence of a sulfanyl group attached to a 4-methylphenyl ring and a diphenyloxolanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one typically involves the reaction of 4-methylthiophenol with 4,4-diphenyloxolan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of microwave-assisted synthesis is also explored to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Thiol derivative.
Substitution: Brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The compound may also interact with enzymes and receptors, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine
- 5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
- 5-[(4-Methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole
Uniqueness
5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one is unique due to its oxolane ring structure combined with the sulfanyl group and diphenyl substitution. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
823213-91-8 |
|---|---|
Fórmula molecular |
C23H20O2S |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
5-(4-methylphenyl)sulfanyl-4,4-diphenyloxolan-2-one |
InChI |
InChI=1S/C23H20O2S/c1-17-12-14-20(15-13-17)26-22-23(16-21(24)25-22,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3 |
Clave InChI |
UCEWVSDOCVCPHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SC2C(CC(=O)O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14207832.png)
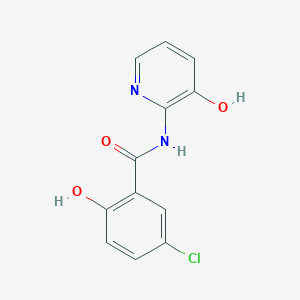
![Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)-](/img/structure/B14207857.png)
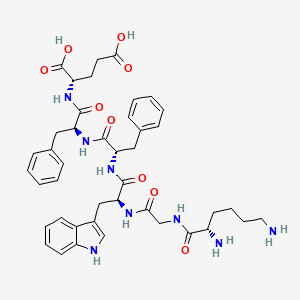
![2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol](/img/structure/B14207866.png)


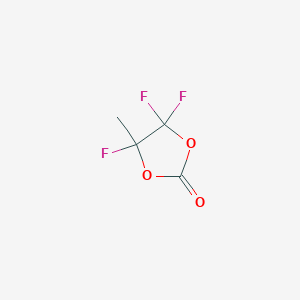
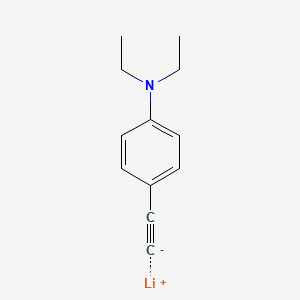
![Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-](/img/structure/B14207897.png)
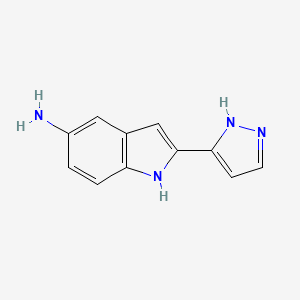

![4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane](/img/structure/B14207909.png)
![1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione](/img/structure/B14207916.png)
